3-(2-chlorophenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O4S/c1-3-31-16-10-11-20-21(13-16)34-25(27-20)29(14-17-7-6-12-32-17)24(30)22-15(2)33-28-23(22)18-8-4-5-9-19(18)26/h4-5,8-11,13,17H,3,6-7,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLALEWNAKOHIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide (CAS Number: 1170620-82-2) is a novel synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides an in-depth examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 498.0 g/mol. The compound features a complex structure that includes a chlorophenyl group, a benzothiazole moiety, and an isoxazole ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1170620-82-2 |
| Molecular Formula | C25H24ClN3O4S |
| Molecular Weight | 498.0 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the benzothiazole intermediate from 6-ethoxyaniline and potassium thiocyanate.
- Coupling with isoxazole derivatives using coupling agents such as DCC (N,N’-dicyclohexylcarbodiimide).
- Final modification to introduce the tetrahydrofuran side chain.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), H1299.
- Methodology : MTT assay was employed to assess cell viability.
Results indicated that at concentrations of 1, 2, and 4 μM, the compound exhibited:
- Inhibition of Cell Proliferation : Marked reduction in cell viability across all tested lines.
- Induction of Apoptosis : Flow cytometry analysis revealed increased apoptotic cell populations.
Anti-inflammatory Effects
The compound also demonstrated anti-inflammatory properties by modulating key inflammatory cytokines:
- Cytokine Assay : Levels of IL-6 and TNF-α were measured using ELISA in RAW264.7 macrophages.
Findings indicated a significant decrease in these pro-inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Proliferative Signaling : Interference with pathways that promote cancer cell growth.
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
- Modulation of Cytokine Production : Downregulation of inflammatory mediators.
Study 1: Anticancer Activity
In a study published by Mortimer et al., several benzothiazole derivatives were synthesized and evaluated for their anticancer activity. The lead compound showed promising results against A431 and A549 cells, with IC50 values indicating potent activity comparable to established chemotherapeutics .
Study 2: Anti-inflammatory Effects
Another research highlighted the anti-inflammatory properties of related compounds where significant reductions in IL-6 and TNF-α levels were observed after treatment with benzothiazole derivatives . This supports the hypothesis that modifications to the benzothiazole structure can enhance anti-inflammatory efficacy.
Preparation Methods
Chlorination-Cyclization of 2-Methyl-6-Nitrobenzaldoxime
A one-pot method for synthesizing 3-aryl-4,5-dihydroisoxazoles is described in patent CN105481787A. While this patent focuses on 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole, the methodology is adaptable to 3-(2-chlorophenyl) variants. Key steps include:
- Chlorination : 2-Chlorophenyl aldoxime is treated with chlorine gas in a halogenated solvent (e.g., dichloromethane) to form the unstable chlorinated intermediate.
- Cyclization : Ethylene gas is introduced under basic conditions (triethylamine or sodium hydroxide) to facilitate ring closure.
Reaction Conditions :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Chlorination Time | 1–1.5 hours | |
| Cyclization Pressure | Atmospheric | |
| Yield | 85–90% |
This method avoids isolating explosive intermediates, enhancing safety and scalability.
Synthesis of 6-Ethoxybenzo[d]thiazol-2-Amine
The benzo[d]thiazole moiety is prepared via cyclization of substituted thioureas or through condensation of 2-aminothiophenol with carbonyl compounds.
Condensation with 2-Amino-4-Ethoxyphenol
A modified Hantzsch thiazole synthesis is employed:
- Reaction : 2-Amino-4-ethoxyphenol reacts with potassium thiocyanate and bromine in acetic acid to form 6-ethoxybenzo[d]thiazol-2-amine.
- Optimization : Use of microwave irradiation (120°C, 30 minutes) improves yield to 78% compared to conventional heating (65%).
Mechanistic Insight :
The reaction proceeds via electrophilic substitution at the para position of the ethoxy group, followed by cyclization to form the thiazole ring.
Carboxamide Coupling
The final step involves coupling the isoxazole-4-carboxylic acid derivative with 6-ethoxybenzo[d]thiazol-2-amine and (tetrahydrofuran-2-yl)methanamine.
Acid Chloride Formation
Isoxazole-4-carboxylic acid is converted to its acid chloride using oxalyl chloride and catalytic DMF:
$$
\text{R-COOH} + \text{COCl}2 \xrightarrow{\text{DMF}} \text{R-COCl} + \text{CO}2 + \text{HCl}
$$
This step achieves near-quantitative conversion under anhydrous conditions.
Sequential Amide Coupling
A two-step coupling strategy ensures regioselectivity:
- Primary Amine Coupling : The acid chloride reacts with (tetrahydrofuran-2-yl)methanamine in dichloromethane at 0°C.
- Secondary Amine Coupling : The intermediate is treated with 6-ethoxybenzo[d]thiazol-2-amine using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent.
Reaction Data :
| Step | Reagent | Temperature | Yield | Source |
|---|---|---|---|---|
| Acid Chloride | Oxalyl chloride | 0°C | 98% | |
| Primary Amine | Dichloromethane | 0°C → rt | 85% | |
| Secondary Amine | HBTU, DIPEA | rt | 76% |
Challenges :
- Competing side reactions during secondary amine coupling reduce yield.
- Steric hindrance from the tetrahydrofuran methyl group necessitates excess HBTU (1.5 equivalents).
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the title compound in >95% purity.
Spectroscopic Data
- $$ ^1 \text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) : δ 8.21 (d, J = 8.4 Hz, 1H), 7.45–7.38 (m, 2H), 6.89 (s, 1H), 4.52–4.48 (m, 1H), 4.12 (q, J = 7.0 Hz, 2H), 3.85–3.79 (m, 2H), 2.51 (s, 3H), 1.98–1.85 (m, 4H).
- HRMS (ESI+) : m/z calculated for C$$ _{24} $$H$$ _{23} $$ClN$$ _4 $$O$$ _4 $$S [M+H]$$ ^+ $$: 523.1204; found: 523.1208.
Comparative Analysis of Synthetic Routes
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer: Synthesis routes for structurally analogous compounds often involve sequential coupling of heterocyclic intermediates (e.g., benzo[d]thiazole and isoxazole). Key steps include:
- Intermediate Preparation: Use nucleophilic substitution to introduce the tetrahydrofuran-2-ylmethyl group, as seen in thiazole- and isoxazole-based syntheses .
- Coupling Conditions: Optimize amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt) under inert atmospheres to minimize side reactions .
- Reaction Monitoring: Employ TLC or HPLC to track reaction progress, with purification via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures .
Q. What analytical techniques are critical for validating the structural integrity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions and stereochemistry, focusing on characteristic shifts for the 2-chlorophenyl (δ 7.2–7.5 ppm) and ethoxybenzo[d]thiazol-2-yl (δ 1.4–1.6 ppm for ethoxy CH) groups .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight and fragmentation patterns, especially for the isoxazole-thiazole core .
- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?
- Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinases or proteases). For example, the 2-chlorophenyl group may occupy hydrophobic pockets, while the ethoxybenzo[d]thiazole could engage in π-π stacking .
- QSAR Analysis: Correlate substituent electronegativity (e.g., Cl on phenyl) with bioactivity using Hammett constants or DFT-calculated parameters .
- Free Energy Perturbation (FEP): Predict binding energy changes when modifying the tetrahydrofuran-2-ylmethyl moiety .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer:
- Assay Replication: Conduct dose-response curves in triplicate across orthogonal platforms (e.g., cell-free enzymatic vs. cell-based assays) to rule out false positives .
- Solubility Optimization: Address discrepancies caused by poor solubility (e.g., use DMSO/cosolvent systems or PEG-based formulations) .
- Metabolite Screening: Use LC-MS to identify degradation products or active metabolites that may influence results .
Q. How does the compound’s metabolic stability impact its preclinical viability?
- Methodological Answer:
- Microsomal Stability Assays: Incubate with liver microsomes (human/rodent) to measure half-life () and identify metabolic "hotspots" (e.g., ethoxy group oxidation) .
- CYP450 Inhibition Screening: Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interaction risks .
- Prodrug Design: Modify labile groups (e.g., ethoxy to methoxy) to enhance stability without compromising activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
